4,6,8,10-Tetraoxatridecane

Beschreibung

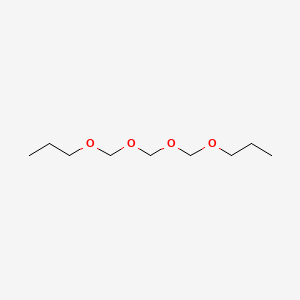

4,6,8,10-Tetraoxatridecane (CAS: 4478-22-2) is a polyether compound with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol . Structurally, it consists of a 13-carbon chain (tridecane) with four oxygen atoms positioned at the 4th, 6th, 8th, and 10th carbon atoms, forming ether linkages.

The compound is commercially available through suppliers like Alfa Chemistry, which lists it as a specialty chemical for research and industrial use . Limited toxicity or environmental impact data are available in the provided evidence, suggesting further studies are needed to characterize its safety profile.

Eigenschaften

CAS-Nummer |

4478-22-2 |

|---|---|

Molekularformel |

C9H20O4 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

1-(propoxymethoxymethoxymethoxy)propane |

InChI |

InChI=1S/C9H20O4/c1-3-5-10-7-12-9-13-8-11-6-4-2/h3-9H2,1-2H3 |

InChI-Schlüssel |

YKFCILBUXJEOQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCOCOCOCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8,10-Tetraoxatridecane typically involves the reaction of specific alcohols with ethylene oxide. One common method includes the reaction of triethylene glycol with ethylene oxide under controlled conditions to form the desired tetraoxatridecane compound .

Industrial Production Methods: Industrial production of 4,6,8,10-Tetraoxatridecane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6,8,10-Tetraoxatridecane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4,6,8,10-Tetraoxatridecane has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Employed in the study of biological systems and processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 4,6,8,10-Tetraoxatridecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may affect various enzymatic pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

The following table compares 4,6,8,10-Tetraoxatridecane with structurally related compounds identified in the evidence:

Key Observations:

- Oxygen Content : 4,6,8,10-Tetraoxatridecane has four oxygen atoms, while the sulfur-containing derivative (3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate) includes six oxygen atoms and additional sulfur groups, enhancing its reactivity in redox or crosslinking applications .

- Polarity: The ether linkages in 4,6,8,10-Tetraoxatridecane increase polarity compared to branched alkanes like 2,6,10,14-Tetramethylhexadecane, which are non-polar and used as inert standards .

- Molecular Weight : The sulfur-containing derivative has a significantly higher molecular weight (436.62 g/mol) due to its complex structure, whereas 4,6,8,10-Tetraoxatridecane is lighter (192.25 g/mol), favoring applications in liquid-phase reactions .

Physicochemical Properties

Available data on stability, solubility, and reactivity are sparse for 4,6,8,10-Tetraoxatridecane. However, inferences can be made based on structural analogs:

- Solubility: Polyethers like 4,6,8,10-Tetraoxatridecane are typically miscible with polar solvents (e.g., water, ethanol) but immiscible with non-polar solvents like hexane. In contrast, branched alkanes (e.g., 2,6,10,14-Tetramethylhexadecane) are hydrophobic .

- Reactivity : Ethers are generally stable under basic and neutral conditions but may undergo cleavage in acidic environments. The sulfur-containing derivative (CAS: 212262-08-3) likely exhibits higher reactivity due to thiosulfonate groups, which participate in disulfide bond formation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.